
1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The methoxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine: This compound has a phenoxyethyl group instead of a methoxyethyl group, which may result in different chemical and biological properties.
2-Methoxyethanol: Although not a triazole, this compound contains a methoxyethyl group and is used as a solvent in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines the triazole ring with the methoxyethyl group, resulting in distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H10N4O |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)triazol-4-amine |
InChI |
InChI=1S/C5H10N4O/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 |
Clé InChI |
SCTMGOGHGKXVON-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C=C(N=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


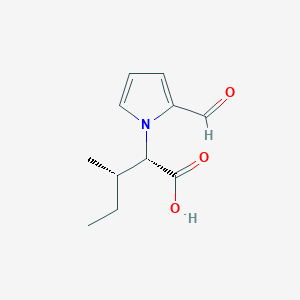
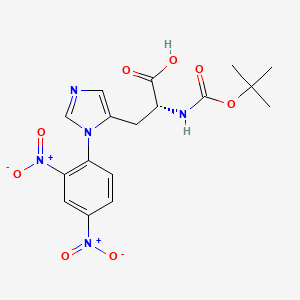
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13164635.png)

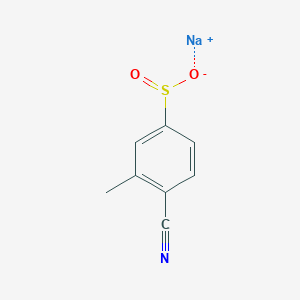



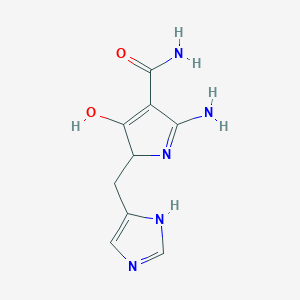
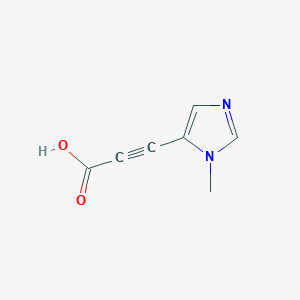

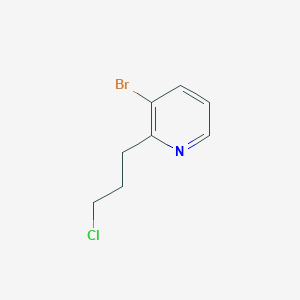
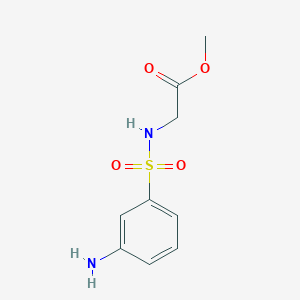
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde](/img/structure/B13164687.png)
